molecular formula C20H23NO4 B379053 Diethyl [anilino(phenyl)methyl]malonate

Diethyl [anilino(phenyl)methyl]malonate

Cat. No.: B379053
M. Wt: 341.4g/mol
InChI Key: VCLKMTAYMZUWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl [anilino(phenyl)methyl]malonate is a chemical building block of interest in advanced organic synthesis. As an α-aminomalonate derivative, it shares structural similarities with α-aminophosphonates, a class of compounds studied for their corrosion inhibition properties on industrial metals like carbon steel in acidic environments . The malonate ester moiety is a versatile synthetic intermediate, classically used in the malonic ester synthesis to produce substituted acetic acids and other carbonyl compounds . While direct synthesis of aryl-substituted malonates can be challenging via standard alkylation methods, modern catalytic systems have been developed to facilitate such transformations . Researchers may value this compound as a potential precursor for the development of pharmaceuticals, agrochemicals, or complex organic molecules, given that related malonate esters are used in the synthesis of barbiturates, flavorings, and other bioactive compounds . The presence of both amine and ester functional groups within the same molecule provides multiple handles for further chemical modification, making it a potentially valuable reagent for constructing molecular libraries or specialized target structures. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4g/mol

IUPAC Name

diethyl 2-[anilino(phenyl)methyl]propanedioate

InChI

InChI=1S/C20H23NO4/c1-3-24-19(22)17(20(23)25-4-2)18(15-11-7-5-8-12-15)21-16-13-9-6-10-14-16/h5-14,17-18,21H,3-4H2,1-2H3

InChI Key

VCLKMTAYMZUWSX-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Electron-Withdrawing Groups (e.g., F, NO₂): Fluorine and nitro substituents enhance electrophilicity, facilitating nucleophilic additions or cyclizations . For instance, the nitro group in compound 10l () increases melting point (177–179°C) compared to non-nitro analogues, likely due to improved crystallinity.
  • Bulky Substituents (e.g., furyl, tolyl): Compounds like diethyl {[5-(4-methylphenyl)-2-furyl]methylene}malonate exist as oils, reducing their utility in solid-phase reactions but enabling solubility in non-polar solvents for polymer synthesis .
  • Aromatic vs. Aliphatic Substituents : Benzyl and allyl groups (e.g., diethyl allyl(3-phenyl-2-propynyl)malonate in ) introduce aliphatic chains that modify steric hindrance and reactivity in Michael additions or Diels-Alder reactions .

Alkylation and Condensation Reactions

  • Base-Mediated Alkylation : Diethyl malonate derivatives are often synthesized via alkylation using sodium hydride or potassium t-butoxide. For example, diethyl 2-[(5,7-dimethoxy-2-oxo-2H-chromen-4-yl)methyl]malonate is prepared by alkylating diethyl malonate with 4-(chloromethyl)-5,7-dimethoxy-2H-chromen-2-one in acetonitrile .
  • Copper-Catalyzed Arylation : Aryl iodides couple with diethyl malonate under mild conditions (Cs₂CO₃, CuI catalysis) to form α-aryl malonates with >80% yields, offering superior functional group tolerance compared to traditional palladium-based methods .

Transesterification and Reduction

  • Transesterification : Reactions with sodium salts of diethyl malonate and alkyl halides (e.g., allyl bromide) yield substituted malonates, as seen in the synthesis of diethyl allyl(1-methyl-2-pentynyl)malonate (boiling point: 105–107°C at 1 mmHg) .
  • Lithium Aluminium Hydride Reduction: Diethyl ferrocenylalkylmalonates are reduced to 1,3-propanediols for chiral monoacetate synthesis, critical in asymmetric catalysis .

Functional and Regulatory Comparisons

  • Pharmaceutical Relevance: Diethyl benzylmalonate is a precursor in steroid synthesis (e.g., methenolone acetate), while nitro- or fluoro-substituted derivatives are explored for anticancer and antimicrobial activity .

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